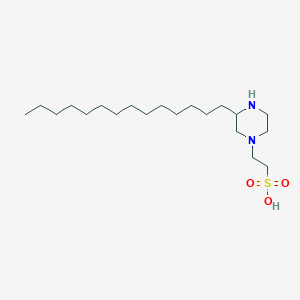![molecular formula C10H17ClO B14378505 4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane CAS No. 88444-51-3](/img/structure/B14378505.png)
4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eucalyptol can be synthesized through various methods. One common method involves the pyrolysis of p-cymene and hydrogen gas . Another method includes the extraction from natural sources such as eucalyptus oil, followed by purification processes like headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrially, eucalyptol is produced by distilling eucalyptus oil, which contains a high concentration of the compound. The oil is subjected to fractional distillation to isolate eucalyptol .
Chemical Reactions Analysis
Types of Reactions
Eucalyptol undergoes various chemical reactions, including:
Oxidation: Eucalyptol can be oxidized to form p-cymene and hydrogen gas.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: Eucalyptol can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
- Oxidation: p-Cymene and hydrogen gas .
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated derivatives of eucalyptol.
Scientific Research Applications
Eucalyptol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical techniques like GC-MS and HPLC.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Used in pharmaceutical formulations for its analgesic and expectorant properties.
Industry: Utilized in the synthesis of mosquito repellents and herbicides.
Mechanism of Action
Eucalyptol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines.
Analgesic Action: Modulates pain receptors and reduces pain perception.
Comparison with Similar Compounds
Eucalyptol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1,8-Cineole: Another name for eucalyptol, highlighting its structural similarity.
1,8-Epoxy-p-menthane: A compound with a similar bicyclic structure.
p-Cymene: A derivative formed through the oxidation of eucalyptol.
Eucalyptol stands out due to its wide range of applications and its natural occurrence in eucalyptus oil, making it a valuable compound in various fields.
Properties
CAS No. |
88444-51-3 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)6-4-9(3,12-8)5-7-10/h4-7H2,1-3H3 |
InChI Key |
VVLMQWFMFQVWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC(O1)(CC2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
![6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B14378447.png)

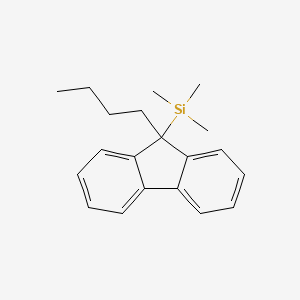
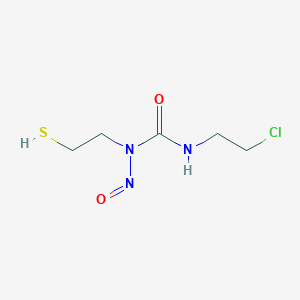
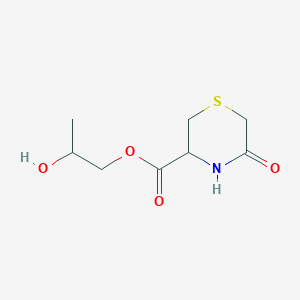
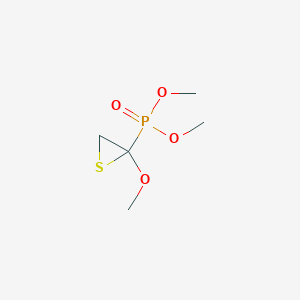
![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)
![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
